molecular formula C8H4Cl3NS B14009280 (2,4,5-Trichlorophenyl)methyl thiocyanate CAS No. 17799-03-0

(2,4,5-Trichlorophenyl)methyl thiocyanate

Cat. No.: B14009280
CAS No.: 17799-03-0
M. Wt: 252.5 g/mol
InChI Key: OTTDPZLECHGRNG-UHFFFAOYSA-N
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Description

(2,4,5-Trichlorophenyl)methyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a methyl group, which is further connected to a 2,4,5-trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trichlorophenyl)methyl thiocyanate typically involves the reaction of (2,4,5-trichlorophenyl)methyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trichlorophenyl)methyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution: Various substituted thiocyanates or other derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced compounds.

Scientific Research Applications

(2,4,5-Trichlorophenyl)methyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4,5-Trichlorophenyl)methyl thiocyanate involves its interaction with specific molecular targets, leading to various biochemical effects. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methyl thiocyanate
  • (2,5-Dichlorophenyl)methyl thiocyanate
  • (3,4,5-Trichlorophenyl)methyl thiocyanate

Uniqueness

(2,4,5-Trichlorophenyl)methyl thiocyanate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

17799-03-0

Molecular Formula

C8H4Cl3NS

Molecular Weight

252.5 g/mol

IUPAC Name

(2,4,5-trichlorophenyl)methyl thiocyanate

InChI

InChI=1S/C8H4Cl3NS/c9-6-2-8(11)7(10)1-5(6)3-13-4-12/h1-2H,3H2

InChI Key

OTTDPZLECHGRNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CSC#N

Origin of Product

United States

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